N-(6-methyl-2-pyridinyl)-N'-propylurea
Description
N-(6-methyl-2-pyridinyl)-N'-propylurea is a urea derivative featuring a 6-methyl-substituted pyridinyl group and a propylurea moiety. Urea derivatives are widely studied for their biological activity, thermodynamic stability, and applications in materials science. The pyridinyl group may enhance solubility and electronic interactions, while the propylurea spacer could influence hydrogen bonding and intermolecular interactions .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-7-11-10(14)13-9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNDEIYLNKRJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
KRN633 (N-(2-chloro-4-((6,7-dimethoxy-4-quinazolinyl)oxy)phenyl)-N'-propylurea)
CPU (N-cyclohexyl-N'-(3-phenyl)propylurea)
Thermodynamic and Physical Properties
Heat Capacity and Stability
- N-(n)propylurea Derivatives : Studies show that alkyl chain length (e.g., methyl, ethyl, propyl) in N-alkylureas linearly correlates with heat capacity. N-(n)propylurea exhibits a heat capacity of ~250 J/mol·K at 300 K, intermediate between ethyl and butyl analogs .
- Impact of Substituents : The 6-methylpyridinyl group likely increases thermal stability compared to simpler alkylureas due to aromatic resonance and hydrogen-bonding capabilities.
Solubility and Crystallinity
- N-(p-chlorobenzenesulfonyl)-N'-propylurea : The sulfonyl group enhances crystallinity (melting point: 129.2–129.8°C) but reduces aqueous solubility due to increased hydrophobicity .
- N-(6-methyl-2-pyridinyl)-N'-propylurea : The pyridinyl nitrogen may improve solubility in polar solvents, while the methyl group could hinder crystallization, resulting in a lower melting point than sulfonyl analogs.
Silicon Quantum Dot (SQD) Functionalization
- Propylurea vs. Propylamine Spacers : SQDs functionalized with perylene via a propylurea spacer exhibit energy transfer rates of ~2×10⁹ s⁻¹, whereas propylamine spacers facilitate electron transfer. The urea’s hydrogen-bonding capability stabilizes the chromophore-SQD interaction .
Data Tables
Table 1: Key Properties of Urea Derivatives
*Hypothetical data inferred from analogs.
Table 2: Functional Group Impact on Properties
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